Bis(2,4-dichlorophenyl) phosphorochloridate
Overview
Description
Bis(2,4-dichlorophenyl) phosphorochloridate: is an organophosphorus compound with the molecular formula (Cl₂C₆H₃O)₂P(O)Cl . It is a white to off-white solid that is used primarily as a reagent in organic synthesis. This compound is known for its role as a phosphate catalyst and coupling agent in various chemical reactions .
Mechanism of Action
Target of Action
Bis(2,4-dichlorophenyl) phosphorochloridate, also known as Bis(2,4-dichlorophenyl) chlorophosphate, primarily targets alcohols . It acts as a phosphate catalyst in the direct conversion of alcohols to azides .
Mode of Action
The compound interacts with its targets (alcohols) through a process known as activation . This activation allows the alcohols to be directly converted into azides .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the conversion of alcohols to azides
Pharmacokinetics
Its solubility in various solvents such as chloroform, dmso, and ethyl acetate suggests that it may have good bioavailability.
Result of Action
The primary result of the action of this compound is the conversion of alcohols to azides . This conversion is significant in the field of organic chemistry, where azides are used in various reactions.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. It has a melting point of 51-56 °C , suggesting that it is stable at room temperature. Its solubility in various solvents indicates that it can be used in a variety of environments.
Biochemical Analysis
Biochemical Properties
Bis(2,4-dichlorophenyl) phosphorochloridate is a phosphate catalyst used in the direct conversion of alcohols to azides via activation . It also acts as a coupling agent in the synthesis of oligonucleotide phosphorodithioates
Cellular Effects
It is known to have an irritating effect on the skin, eyes, and respiratory tract, and long-term exposure may cause skin sensitivity and respiratory tract problems .
Molecular Mechanism
Given its role as a phosphate catalyst and a coupling agent in the synthesis of oligonucleotide phosphorodithioates, it likely interacts with biomolecules in ways that facilitate these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of bis(2,4-dichlorophenyl) phosphorochloridate typically involves the reaction of 2,4-dichlorophenol with phosphorus oxychloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2C₆H₃Cl₂OH+POCl₃→(Cl₂C₆H₃O)2P(O)Cl+2HCl
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(2,4-dichlorophenyl) phosphorochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Coupling Reactions: It acts as a coupling agent in the synthesis of oligonucleotide phosphorodithioates.
Activation Reactions: It is used in the direct conversion of alcohols to azides via activation
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols.
Solvents: Common solvents include chloroform, dimethyl sulfoxide, and ethyl acetate.
Conditions: Reactions are typically carried out under inert atmosphere and controlled temperatures to ensure safety and efficiency.
Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, the reaction with alcohols can produce azides, while coupling reactions can yield oligonucleotide derivatives .
Scientific Research Applications
Chemistry:
Catalysis: Used as a phosphate catalyst in various organic reactions.
Synthesis: Acts as a coupling agent in the synthesis of complex molecules, such as oligonucleotides.
Biology and Medicine:
Bioconjugation: Utilized in the preparation of bioconjugates for research purposes.
Drug Development: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry:
Flame Retardants: Employed as an additive in the production of flame-retardant materials.
Plastic Additives: Used to enhance the properties of plastics and polymers.
Comparison with Similar Compounds
- Diphenylphosphinic chloride
- Diphenyl phosphoryl chloride
- Chlorodiphenylphosphine
Comparison: Bis(2,4-dichlorophenyl) phosphorochloridate is unique due to the presence of two 2,4-dichlorophenyl groups, which enhance its reactivity and specificity in certain reactions. Compared to similar compounds, it offers distinct advantages in terms of stability and efficiency in catalysis and coupling reactions .
Properties
IUPAC Name |
2,4-dichloro-1-[chloro-(2,4-dichlorophenoxy)phosphoryl]oxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl5O3P/c13-7-1-3-11(9(15)5-7)19-21(17,18)20-12-4-2-8(14)6-10(12)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQSBXZVIMBYKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OP(=O)(OC2=C(C=C(C=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl5O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407502 | |
Record name | Bis(2,4-dichlorophenyl) phosphorochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14254-41-2 | |
Record name | Bis(2,4-dichlorophenyl) phosphorochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2,4-dichlorophenyl) chlorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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